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3-(2-methyl-1H-benzimidazol-1-yl)propanamide

Fragment-Based Drug Discovery X-ray Crystallography PanDDA

Fragment screening programs often suffer from high attrition due to unvalidated hits lacking structural data. This compound is a confirmed PanDDA fragment hit with three solved co-crystal structures (PHIP, SARS-CoV-2 helicase, EV-D68 3C protease), eliminating primary crystallography delays. Key advantages: • Pre-validated binding poses enable immediate structure-guided optimization. • SAMPL7 benchmark compound for rigorous computational method validation. • Distinct 2-methyl substitution provides a quantifiable LogP shift (~+0.3-0.6) for rational property tuning.

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
CAS No. 40508-01-8
Cat. No. B1618845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-methyl-1H-benzimidazol-1-yl)propanamide
CAS40508-01-8
Molecular FormulaC11H13N3O
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N1CCC(=O)N
InChIInChI=1S/C11H13N3O/c1-8-13-9-4-2-3-5-10(9)14(8)7-6-11(12)15/h2-5H,6-7H2,1H3,(H2,12,15)
InChIKeyHZTUIHZIQKFSIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Methyl-1H-benzimidazol-1-yl)propanamide: Physicochemical Baseline


3-(2-Methyl-1H-benzimidazol-1-yl)propanamide (CAS 40508-01-8, formula C11H13N3O, MW 203.24) is a substituted benzimidazole derivative bearing a propanamide side chain at the N1 position and a methyl group at the C2 position of the fused bicyclic core. This compound serves as a non-polymeric small-molecule ligand (PDB ligand code UVJ) with established utility in X-ray crystallography-based fragment screening campaigns [1]. The benzimidazole scaffold confers broad potential for engaging diverse biological targets [2], while the specific 2-methyl, N1-propanamide substitution pattern defines its distinct molecular recognition profile relative to unsubstituted or differentially functionalized benzimidazole analogs.

Fragment ligand for X-ray crystallography (PDB ligand code UVJ)
2-methyl, N1-propanamide substitution defines binding profile
SAMPL7 benchmark fragment with publicly available structural data

3-(2-Methyl-1H-benzimidazol-1-yl)propanamide: Structural Specificity


In fragment-based drug discovery (FBDD) and structural biology applications, substitution with a closely related benzimidazole analog (e.g., the unsubstituted 3-(1H-benzimidazol-1-yl)propanamide, CAS 22492-17-7, or other 2-substituted derivatives) is not scientifically equivalent. The 2-methyl substituent critically influences the ligand's electron density distribution, conformational preferences, and binding pose within a protein active site [1]. Empirically, 3-(2-methyl-1H-benzimidazol-1-yl)propanamide has been identified as a validated fragment hit in PanDDA crystallographic screens against multiple unrelated protein targets [2], whereas the unsubstituted analog has not demonstrated comparable pan-target fragment screening utility. Substitution would therefore alter or abolish the specific binding interactions that have been experimentally characterized for this compound, compromising assay reproducibility and structure-based lead optimization efforts.

3-(2-methyl-1H-benzimidazol-1-yl)propanamide (UVJ) Reported PanDDA hit; 3 co-crystal structures with unrelated targets.
The 2-methyl group may influence electron density, conformation, and binding pose; substitution may alter experimentally characterized interactions.
3-(1H-benzimidazol-1-yl)propanamide (2O0) No PanDDA fragment screen structures reported.
UVJ Fragment SAMPL7 challenge participant; experimental binding data available.
Absence of benchmarking data for the unsubstituted analog limits direct method-transfer confidence.
Unsubstituted Analog Not included in any SAMPL challenge.
2-methyl substituent Predicted to raise LogP by ~0.3–0.6 units.
Lipophilicity differences may shift membrane permeability and non-specific binding; direct property transfer cannot be assumed without experimental verification.
Unsubstituted benzimidazole Reported LogP ~0.30 (more hydrophilic).

3-(2-Methyl-1H-benzimidazol-1-yl)propanamide: Quantitative Evidence


Pan-Target Crystallographic Fragment Hit

3-(2-Methyl-1H-benzimidazol-1-yl)propanamide (PDB ligand code UVJ) has been experimentally validated as a fragment hit in PanDDA (Pan-Dataset Density Analysis) X-ray crystallographic screens, yielding high-resolution co-crystal structures with three distinct protein targets: human PHIP (PH-interacting protein) at 1.272 Å resolution (PDB 5RK8) [1], SARS-CoV-2 helicase (PDB 5RLT) [2], and Enterovirus D68 3C protease (PDB 7GP6) [2]. This establishes the compound as a crystallographically validated, target-agnostic fragment with demonstrated binding across unrelated proteins. In contrast, the unsubstituted analog 3-(1H-benzimidazol-1-yl)propanamide (PDB ligand code 2O0) has not been reported in any comparable PanDDA fragment screening deposition.

PanDDA Fragment Hit
Head-to-head
3 co-crystal structures (PHIP, SARS-CoV-2 helicase, EV-D68 3C protease) vs. Comparator: 0 structures
Supports fragment screening workflows with reported binding poses across diverse targets.
PDB 5RK8 (1.272 Å), 5RLT, 7GP6; PanDDA methodology.
Fragment-Based Drug Discovery X-ray Crystallography PanDDA

SAMPL7 Challenge Benchmark Fragment

3-(2-Methyl-1H-benzimidazol-1-yl)propanamide was selected as a fragment ligand for the SAMPL7 (Statistical Assessment of the Modeling of Proteins and Ligands) blind challenge, an international community-wide benchmark for computational binding affinity prediction methods [1]. The compound's inclusion in this rigorous benchmarking exercise provides a unique advantage: experimentally determined binding data and high-resolution structural information are publicly available, enabling direct validation of in silico models. No data indicate that the unsubstituted analog 3-(1H-benzimidazol-1-yl)propanamide (CAS 22492-17-7) or other closely related benzimidazole derivatives were part of any SAMPL challenge.

SAMPL7 Benchmark
Head-to-head
Included in SAMPL7 blind challenge Comparator: Not included in any SAMPL
May serve as reported benchmark for binding free energy prediction method validation.
Experimental binding data and high-resolution structure publicly available.
Computational Chemistry SAMPL7 Challenge Binding Free Energy Prediction

Predicted Lipophilicity Increase vs. Unsubstituted Analog

Computational prediction of physicochemical properties reveals a measurable difference in lipophilicity between 3-(2-methyl-1H-benzimidazol-1-yl)propanamide and the unsubstituted analog 3-(1H-benzimidazol-1-yl)propanamide (CAS 22492-17-7). The 2-methyl substituent on the target compound increases the predicted LogP value by approximately 0.3-0.6 units relative to the comparator, based on ACD/Labs Percepta calculations for the unsubstituted analog (LogP 0.30) and estimated contributions from the methyl group [1]. This difference translates to a predicted ~2- to 4-fold increase in octanol-water partition coefficient, potentially impacting membrane permeability and non-specific protein binding in biochemical assays.

Predicted Lipophilicity
Data to verify
ΔLogP ≈ +0.3 to +0.6 (predicted) Comparator LogP: 0.30 (ACD/Labs)
Predicted lipophilicity shift context for property-based optimization; requires experimental verification.
Computed by ACD/Labs Percepta; fragment-based estimation.
Physicochemical Properties Lipophilicity Medicinal Chemistry

Antimicrobial Benzimidazole-Propanamide SAR

Structure-activity relationship (SAR) analyses of benzimidazole derivatives indicate that the presence of a propanamide side chain at the N1 position, combined with a 2-substituent, can confer antimicrobial activity against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) [1]. Specifically, benzimidazole-based analogs have demonstrated MIC values ranging from 62.5 μg/mL to 500 μg/mL against various bacterial strains in class-level studies [2]. While direct quantitative data for 3-(2-methyl-1H-benzimidazol-1-yl)propanamide is not available, its structural features (2-methyl, N1-propanamide) align with sub-structural motifs identified in active antimicrobial benzimidazoles. In contrast, simpler benzimidazole derivatives lacking the propanamide side chain (e.g., 2-methylbenzimidazole alone, CAS 615-16-7) lack the hydrogen-bonding and solubility-enhancing properties required for consistent activity in aqueous assays.

Antimicrobial SAR Context
Class-level
Structurally aligns with active benzimidazole-propanamide class (MIC 62.5–500 µg/mL)
Supports antimicrobial screening context; direct compound data not available.
Class-level inference from related derivatives; independent testing needed.
Antimicrobial Activity Structure-Activity Relationship MRSA

Carbonic Anhydrase Inhibition by 2-Methylbenzimidazoles

Benzimidazole derivatives, including those with 2-alkyl substitution patterns, have been evaluated as a new class of carbonic anhydrase inhibitors. In a panel of 24 benzimidazole analogs, compounds demonstrated IC50 values ranging from 7.47 ± 0.39 μM to 23.1 ± 1.78 μM against carbonic anhydrase [1]. While 3-(2-methyl-1H-benzimidazol-1-yl)propanamide was not directly tested in this study, its 2-methylbenzimidazole core and propanamide side chain are structurally consistent with the active compound series. In contrast, benzimidazole derivatives lacking the 2-alkyl group (e.g., unsubstituted benzimidazole) showed significantly reduced or no inhibitory activity, underscoring the functional importance of the 2-methyl substituent for enzyme engagement [1].

CA Inhibition Context
Class-level
2-methylbenzimidazole core associated with IC50 7.47–23.1 µM (class)
Supports carbonic anhydrase inhibition assay context; compound not directly tested.
Unsubstituted analogs reported as inactive in class-level studies.
Carbonic Anhydrase Inhibition Enzyme Inhibition IC50

3-(2-Methyl-1H-benzimidazol-1-yl)propanamide: Optimal Applications


FBDD with Crystallographically Validated Fragments

This compound is optimally deployed in fragment-based screening programs where high-resolution structural validation is a prerequisite. The availability of three co-crystal structures (PHIP, SARS-CoV-2 helicase, EV-D68 3C protease) from PanDDA fragment screens [1] provides immediate structural insight into binding poses, enabling rapid structure-guided optimization. Laboratories can avoid costly and time-consuming primary crystallography, as the compound is pre-validated for X-ray fragment screening methodologies.

Computational Method Benchmarking

Computational chemistry and CADD (Computer-Aided Drug Design) groups should prioritize this compound as a benchmark fragment for validating binding free energy prediction algorithms, docking scoring functions, and molecular dynamics protocols. Its inclusion in the SAMPL7 challenge [2] ensures that high-quality experimental binding data and structural coordinates are publicly available, facilitating rigorous method validation against a community-accepted reference standard.

Lead Optimization Using Physicochemical Baselines

Medicinal chemistry teams seeking to tune lipophilicity within a benzimidazole series can use this compound as a reference point. Its predicted LogP increase of approximately 0.3-0.6 units over the unsubstituted analog [3] provides a quantifiable baseline for designing analogs with modulated membrane permeability and protein binding characteristics, supporting rational property-based optimization rather than empirical trial-and-error.

Fragment Screening in Academic Core Facilities

University core facilities and structural biology consortia engaged in high-throughput fragment screening (e.g., XChem, Diamond Light Source) can incorporate this compound into fragment libraries. Its proven track record as a hit in multiple unrelated protein targets [1] enhances library diversity and hit probability, reducing the screening burden and increasing the likelihood of identifying actionable chemical starting points.

Application
Selection Property
Validation Focus
Fragment-based screening with crystallographic validation
Reported multi-target co-crystal structures (PanDDA)
Binding pose review and structure-guided optimization
Computational binding free energy method validation
SAMPL7 challenge benchmark inclusion
Experimental binding data and structural coordinates review
Lipophilicity tuning in benzimidazole leads
Predicted LogP shift magnitude
Property-based optimization rationale; experimental verification recommended
Academic fragment library enrichment
Multi-target fragment hit record across unrelated proteins
Hit probability assessment in diverse targets

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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